2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2N2O3 It is a derivative of acetanilide, characterized by the presence of chloro and nitro substituents on the phenyl ring
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an important target for antibacterial agents .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . The compound possibly acts on the penicillin-binding protein, promoting cell lysis .
Biochemical Pathways
It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption can lead to cell lysis and death .
Pharmacokinetics
The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . This makes the compound a potential candidate for the development of new antibacterial drugs .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide on cells are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide typically involves the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 2-chloro-N-(4-chloro-3-aminophenyl)acetamide.
Hydrolysis: Formation of 4-chloro-3-nitroaniline and chloroacetic acid.
Scientific Research Applications
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as a biochemical probe to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-bromo-3-nitrophenyl)acetamide
Uniqueness
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these substituents allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPYLYIONLWUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366186 | |
Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196935-03-2 | |
Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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